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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B15618879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of

Ro 04-5595, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a

specific focus on the GluN2B subunit. The information is compiled from various scientific

sources to assist researchers and professionals in drug development.

Core Compound Profile
Ro 04-5595 is a tetrahydroisoquinoline derivative that acts as a selective, non-competitive

antagonist at the GluN2B subunit of the NMDA receptor.[1][2] This selectivity makes it a

valuable tool for studying the specific roles of GluN2B-containing NMDA receptors in

physiological and pathological processes. Its favorable pharmacokinetic properties, including

rapid uptake and clearance, have been noted in both in vitro and in vivo studies.[1]

Quantitative Binding Affinity Data
The binding affinity of Ro 04-5595 for the GluN2B subunit has been determined through

various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Binding Affinity of Ro 04-5595 for GluN2B-Containing NMDA Receptors
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Parameter Value Species/Tissue
Radioligand/M
ethod

Reference

Ki 31 nM - - [3]

Kd (estimate) 20 ± 3 nM -
Competitive

Binding
[4]

Ki ([11C]Ro 04-

5595)
2 nM Rat brain slices [3H]ifenprodil [2]

Table 2: Comparative Binding Affinity of Ro 04-5595

This table presents the rank order of affinity of Ro 04-5595 in comparison to other known

NMDA receptor antagonists, as determined by competitive binding assays using [3H]Ro 25-

6981.

Rank Order of Affinity

Ro 25-6981 > CP-101,606 > Ro 04-5595 = ifenprodil >> eliprodil > haloperidol > spermine >

spermidine > MgCl2 > CaCl2

Source:[5][6]

Binding Kinetics
While equilibrium binding constants (Ki, Kd) are well-documented, specific kinetic rate

constants such as the association rate constant (kon) and the dissociation rate constant (koff)

for Ro 04-5595 are not extensively reported in the available literature. These parameters are

crucial for understanding the dynamic interaction of the ligand with its receptor and can

significantly influence the duration of action and pharmacological effect.

Techniques such as Surface Plasmon Resonance (SPR) are commonly employed to determine

the on- and off-rates of ligand-receptor interactions in real-time without the need for labeling.[2]

[7] Such studies would provide a more complete kinetic profile of Ro 04-5595.

Experimental Protocols
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The binding affinity data for Ro 04-5595 have been primarily generated using competitive

radioligand binding assays. Below is a detailed methodology for a typical assay.

Competitive Radioligand Binding Assay
This method is used to determine the affinity of a test compound (e.g., Ro 04-5595) by

measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

Brain tissue from appropriate species (e.g., rat) is homogenized in a cold lysis buffer (e.g.,

50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

The homogenate is centrifuged at a low speed to remove large debris.

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell

membranes containing the receptors.

The membrane pellet is washed and resuspended in a suitable buffer, often containing a

cryoprotectant like sucrose, and stored at -80°C.

Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

The assay is typically performed in a 96-well plate format.

To each well, the following are added:

A fixed amount of the prepared cell membranes.

A fixed concentration of a suitable radioligand (e.g., [3H]ifenprodil or [3H]Ro 25-6981).

Varying concentrations of the unlabeled test compound (Ro 04-5595).

The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach

equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Radioligand:
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The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters

presoaked in polyethyleneimine).

The filters are washed multiple times with ice-cold wash buffer to remove unbound

radioligand.

4. Quantification:

The filters are dried, and a scintillation cocktail is added.

The radioactivity trapped on the filters, representing the bound radioligand, is counted using

a scintillation counter.

5. Data Analysis:

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand and is subtracted from the total binding to yield specific binding.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Signaling Pathway and Mechanism of Action
Ro 04-5595 exerts its effect by modulating the signaling pathway of the NMDA receptor, a key

player in synaptic plasticity.
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Caption: NMDA receptor signaling pathway and inhibition by Ro 04-5595.

The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate

(to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), for

activation. Upon activation and depolarization of the postsynaptic membrane, the channel
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opens, allowing an influx of Ca²⁺ ions. This calcium influx triggers downstream signaling

cascades, such as the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII),

which are fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-

term depression (LTD). Ro 04-5595 acts as a non-competitive antagonist by binding to the N-

terminal domain of the GluN2B subunit, thereby inhibiting the receptor's function and blocking

the downstream signaling events.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a competitive radioligand binding assay

used to determine the binding affinity of Ro 04-5595.
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Caption: Workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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